molecular formula C21H22N4O2 B11340241 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde

4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde

Cat. No.: B11340241
M. Wt: 362.4 g/mol
InChI Key: PKIWWJFZOUWGOX-VOTSOKGWSA-N
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Description

4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a phenylethenyl group

Preparation Methods

The synthesis of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE typically involves multi-step reactions One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe phenylethenyl group is then added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE undergoes various chemical reactions, including:

Scientific Research Applications

4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of these enzymes, preventing their activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. Similar compounds include:

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H22N4O2/c26-15-24-8-10-25(11-9-24)21-22-14-18-19(23-21)12-17(13-20(18)27)7-6-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2/b7-6+

InChI Key

PKIWWJFZOUWGOX-VOTSOKGWSA-N

Isomeric SMILES

C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4

Origin of Product

United States

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